molecular formula C10H16ClNO5 B6278637 chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate CAS No. 2137747-55-6

chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate

Cat. No.: B6278637
CAS No.: 2137747-55-6
M. Wt: 265.69 g/mol
InChI Key: FNXKVXZZUANWDK-UHFFFAOYSA-N
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Description

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate is a chemical compound with the molecular formula C10H16ClNO5. It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions. One common method involves the cyclization of a suitable precursor, such as an epoxide or a halohydrin, under basic conditions.

    Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Chloromethylation: The final step involves the introduction of the chloromethyl group. This can be done using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (ClCOOCH2Cl) under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine.

    Ring-Opening Reactions: The oxetane ring can undergo ring-opening reactions, particularly under acidic or basic conditions, leading to the formation of linear or branched products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) can be used.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used for Boc deprotection.

    Ring-Opening: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) can facilitate the ring-opening of the oxetane ring.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as azides, thiols, or ethers can be formed.

    Deprotected Amines: The free amine is obtained after Boc deprotection.

    Ring-Opened Products: Linear or branched alcohols, amines, or ethers can be formed from ring-opening reactions.

Scientific Research Applications

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, particularly those containing oxetane rings.

    Polymer Chemistry: It can be used in the preparation of functionalized polymers with unique properties.

    Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, for various biochemical studies.

Mechanism of Action

The mechanism of action of chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, where the Boc-protected amino group is deprotected in vivo to release the active amine. The oxetane ring can also influence the compound’s physicochemical properties, such as solubility and stability, thereby affecting its biological activity.

Comparison with Similar Compounds

Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}oxetane-3-carboxylate can be compared with other similar compounds, such as:

    Chloromethyl 3-aminooxetane-3-carboxylate: Lacks the Boc protection, making it more reactive but less stable.

    Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}tetrahydrofuran-3-carboxylate: Contains a tetrahydrofuran ring instead of an oxetane ring, which can affect its reactivity and biological properties.

    Chloromethyl 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-3-carboxylate: Contains a cyclobutane ring, which has different ring strain and reactivity compared to the oxetane ring.

Properties

CAS No.

2137747-55-6

Molecular Formula

C10H16ClNO5

Molecular Weight

265.69 g/mol

IUPAC Name

chloromethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetane-3-carboxylate

InChI

InChI=1S/C10H16ClNO5/c1-9(2,3)17-8(14)12-10(4-15-5-10)7(13)16-6-11/h4-6H2,1-3H3,(H,12,14)

InChI Key

FNXKVXZZUANWDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(COC1)C(=O)OCCl

Purity

95

Origin of Product

United States

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